Physicochemical and Synthetic Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Versatile Scaffold for Medicinal Chemistry
Physicochemical and Synthetic Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Versatile Scaffold for Medicinal Chemistry
Executive Summary
As drug discovery pivots toward highly functionalized, modular scaffolds, halogenated thiophenesulfonamides have emerged as privileged building blocks. Specifically, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) represents a highly versatile intermediate. By combining the robust electrophilicity of a 5-bromothiophene moiety with the lipophilic, sterically defined piperidine ring, this molecule serves as an ideal starting point for late-stage functionalization.
This technical guide dissects the physicochemical characteristics of this scaffold, explores the mechanistic rationale behind its reactivity, and provides field-proven, self-validating protocols for its application in modern synthetic workflows.
Physicochemical Profiling & Structural Causality
The physicochemical properties of a drug molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile [1]. The incorporation of the saturated six-membered piperidine ring into the sulfonylamide structure has a profound impact on the molecule's three-dimensional shape, polarity, and lipophilicity compared to smaller azetidine or pyrrolidine analogs.
Structural Insights
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The Sulfonamide Linkage: The sulfonamide group acts as a strong hydrogen-bond acceptor but lacks donor capabilities in this tertiary configuration. The electron-withdrawing nature of the adjacent thiophene ring influences the electron density of the sulfonyl oxygens, impacting their ability to coordinate with metalloenzymes (e.g., Carbonic Anhydrases).
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The Piperidine Ring: Increasing the saturated ring size to a piperidine leads to a measurable increase in lipophilicity (cLogP). While this enhances membrane permeability—a crucial trait for intracellular or CNS targets—it concurrently lowers aqueous solubility and can increase non-specific protein binding [2].
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The 5-Bromothiophene Moiety: The bromine atom positioned at C5 of the thiophene ring acts as a highly reactive handle for transition-metal-catalyzed cross-couplings. The electron-rich nature of the thiophene ring slightly deactivates the C-Br bond compared to bromobenzenes, necessitating optimized catalytic systems for efficient oxidative addition.
Quantitative Data Summary
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 81597-71-9 | Unique identifier for compound procurement and tracking. |
| Molecular Formula | C9H12BrNO2S2 | Determines fundamental atomic composition and isotopic distribution. |
| Molecular Weight | 310.23 g/mol | Optimal for fragment-based or lead-like space; strictly Rule of 5 compliant. |
| Topological Polar Surface Area | ~70.7 Ų | Driven primarily by the SO₂ group; ideal for membrane permeability (target < 140 Ų). |
| Lipophilicity (cLogP) | ~2.8 - 3.2 | Piperidine and bromothiophene drive lipophilicity, enhancing lipid bilayer partitioning. |
| Hydrogen Bond Donors | 0 | The piperidine nitrogen is tertiary; the molecule lacks H-bond donation capacity. |
| Hydrogen Bond Acceptors | 4 | Sulfonyl oxygens and thiophene sulfur act as key interaction points for target binding. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and rational troubleshooting.
Protocol 1: Kinetic Solubility Profiling via Nephelometry
Before utilizing the scaffold in biological assays, its kinetic solubility must be established to prevent false positives caused by compound aggregation.
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Stock Preparation: Dissolve 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in 100% LC-MS grade DMSO to a concentration of 10 mM.
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Causality: DMSO acts as a universal solvent for lipophilic building blocks, ensuring complete initial solvation.
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Serial Dilution: Prepare a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into a pH 7.4 Phosphate-Buffered Saline (PBS) solution. Keep the final DMSO concentration strictly at 1% (v/v).
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Causality: Maintaining a constant 1% DMSO concentration prevents solvent-mediated solubility artifacts across the gradient.
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Incubation & Agitation: Incubate the microplate at 37°C for 2 hours with orbital shaking at 300 rpm.
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Causality: Thermal and mechanical energy accelerates the system toward thermodynamic equilibrium, ensuring reproducible precipitation if the solubility limit is exceeded.
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Nephelometric Readout (Self-Validation): Measure light scattering using a nephelometer. A sharp inflection point in the scattering curve indicates the onset of precipitation. Orthogonal validation should be performed by centrifuging the plate and analyzing the supernatant via HPLC-UV to quantify the exact dissolved concentration.
Protocol 2: Late-Stage Functionalization via Microwave-Assisted Suzuki-Miyaura Coupling
The 5-bromothiophene core is primed for C-C bond formation. This protocol details the coupling of the scaffold with aryl boronic acids[3][4].
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Reagent Assembly: To a microwave-safe vial, add 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (1.0 eq) and the desired arylboronic acid (1.2 eq).
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Causality: A 20% stoichiometric excess of boronic acid compensates for competitive protodeboronation that occurs under basic aqueous conditions.
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Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
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Causality: The bidentate dppf ligand prevents palladium nanoparticle aggregation and stabilizes the Pd(0) intermediate. K₂CO₃ is chosen as it efficiently facilitates the crucial transmetalation step without causing base-catalyzed degradation of the sulfonamide.
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Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M concentration).
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Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [OH-B(Ar)(OH)₂]⁻, while dioxane solubilizes the highly lipophilic piperidine scaffold.
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Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes.
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Causality: Microwave heating ensures rapid, uniform energy transfer, easily overcoming the activation barrier of the slightly deactivated thiophene C-Br bond compared to standard thermal heating.
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Reaction Validation: Monitor the reaction via LC-MS.
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Self-Validation: The reaction is deemed complete only when the distinct M / M+2 isotopic doublet (m/z 310/312, indicative of the bromine atom) completely disappears, replaced by the unified mass of the cross-coupled product.
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Synthetic Divergence & Application Context
The utility of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine lies in its ability to access diverse chemical space. Through iterative cross-coupling and amination, the scaffold can be directed toward various pharmacological targets, including Carbonic Anhydrases and bacterial quorum-sensing receptors (e.g., LuxR) [5].
Fig 1: Synthetic divergence and biological target space of the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold.
References
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Title: SAR and QSAR in Drug Discovery and Chemical Design—Some Examples Source: Basic Medical Key URL: [Link]
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Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: Semantic Scholar URL: [Link]
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Title: Amino acid divergence in the ligand binding pocket of Vibrio LuxR/HapR proteins determines the efficacy of thiophenesulfonamide inhibitors Source: ResearchGate URL: [Link]
